

Physicochemical Properties of 4-Amino-3-hydroxypyridine and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-hydroxypyridine

Cat. No.: B195924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Amino-3-hydroxypyridine** and its hydrochloride salt. The information is compiled from various sources to aid in research, development, and formulation activities involving this compound.

Physicochemical Properties of 4-Amino-3-hydroxypyridine

4-Amino-3-hydroxypyridine is a pyridine derivative with the molecular formula $C_5H_6N_2O$.^[1] Its structure incorporates both an amino and a hydroxyl group, which significantly influence its chemical and physical properties.

Below is a summary of the available quantitative data for **4-Amino-3-hydroxypyridine**. It is important to note that some of the presented data are predicted values and should be confirmed by experimental analysis for critical applications.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.11 g/mol	[1]
Appearance	White to light brown solid	
Melting Point	222-223 °C	[2]
Boiling Point	447.4 ± 30.0 °C (Predicted)	[2]
Density	1.320 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	10.78 ± 0.12 (Predicted)	[2]
Solubility	Soluble in water. [3]	[3]

Salts of 4-Amino-3-hydroxypyridine

The basic nature of the pyridine ring and the amino group allows **4-Amino-3-hydroxypyridine** to form salts with various acids. The hydrochloride salt is a common example.

4-Amino-3-hydroxypyridine Hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ CIN ₂ O	[4]
Molecular Weight	146.58 g/mol	[4]
CAS Number	52334-53-9	[4]
Purity	≥ 95%	[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **4-Amino-3-hydroxypyridine** are not extensively published. However, standard methodologies for organic compounds can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined by observing the temperature at which it transitions into a liquid.[5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
- Capillary tubes (sealed at one end)[6]
- Thermometer[5]
- Mortar and pestle[6]

Procedure:

- A small amount of the dry, finely powdered **4-Amino-3-hydroxypyridine** is packed into a capillary tube to a height of 2-3 mm.[6]
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[5]
- The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a liquid (final melting point) are recorded. For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the thermodynamic solubility of a compound.[2]

Apparatus:

- Conical flasks or vials with stoppers
- Shaking incubator or orbital shaker
- Centrifuge

- Analytical balance
- UV-Vis spectrophotometer or HPLC system
- pH meter

Procedure:

- An excess amount of **4-Amino-3-hydroxypyridine** is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a flask.[\[2\]](#)
- The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[7\]](#)
- After shaking, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.[\[2\]](#)
- The concentration of **4-Amino-3-hydroxypyridine** in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[\[2\]](#)

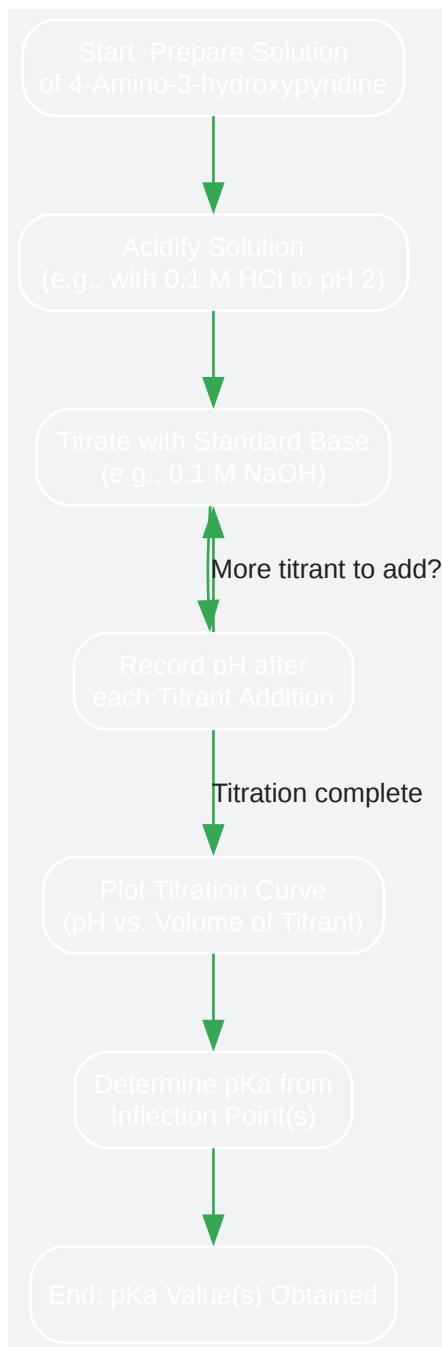
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of a compound.[\[8\]](#)

Apparatus:

- Potentiometer with a pH electrode[\[8\]](#)
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[\[8\]](#)

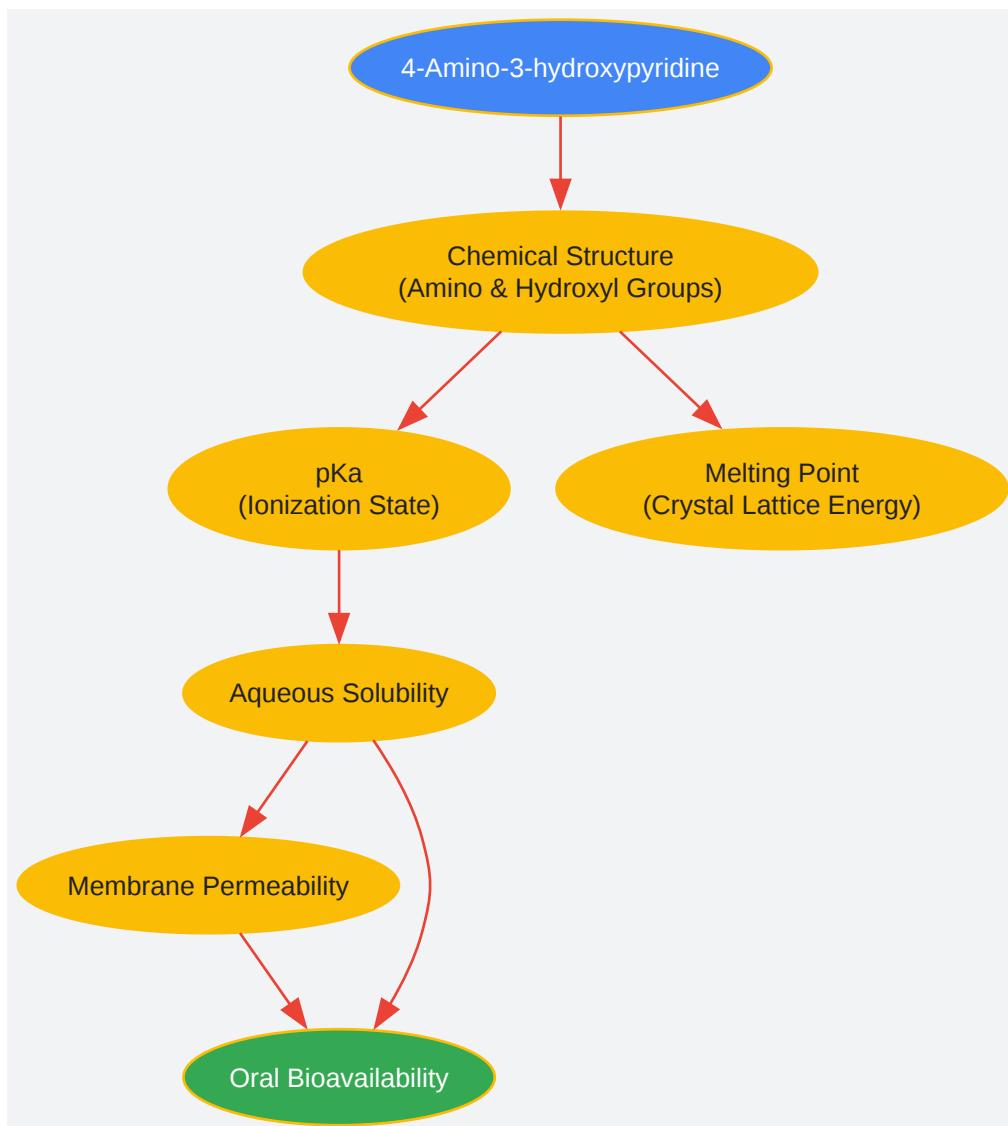
Procedure:


- A known concentration of **4-Amino-3-hydroxypyridine** is dissolved in a suitable solvent, typically water or a co-solvent system. The ionic strength of the solution is usually kept constant using an inert salt like KCl.^[8]
- The solution is made acidic (e.g., to pH 2) by adding a standard acid.^[8]
- The solution is then titrated with a standardized base, adding small increments of the titrant.^[8]
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.^[8]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values are determined from the inflection points of the titration curve. For a compound with multiple pKa values, multiple inflection points will be observed.

Visualizations

Chemical Structure and Salt Formation

Caption: Formation of **4-Amino-3-hydroxypyridine** hydrochloride.


Experimental Workflow for pKa Determination

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Key Physicochemical Properties Relationship

[Click to download full resolution via product page](#)

Caption: Interrelation of key physicochemical properties in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]

- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-3-hydroxypyridine | 52334-53-9 | FA46174 [biosynth.com]
- 4. synchem.de [synchem.de]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. medpharma12.com [medpharma12.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [Physicochemical Properties of 4-Amino-3-hydroxypyridine and Its Salts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195924#physicochemical-properties-of-4-amino-3-hydroxypyridine-and-its-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com